Product packaging for Moxaverine hydrochloride(Cat. No.:CAS No. 1163-37-7)

Moxaverine hydrochloride

Cat. No.: B1677419
CAS No.: 1163-37-7
M. Wt: 343.8 g/mol
InChI Key: DULZSDGCXSLVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Moxaverine hydrochloride (CAS 1163-37-7) is a chemical compound classified as a papaverine derivative and a phosphodiesterase (PDE) inhibitor . Its primary research applications are rooted in its direct vasodilatory effects and its ability to influence the rheological properties of red blood cells . Scientific investigations have explored its potential to increase ocular blood flow, with clinical studies focusing on conditions such as age-related macular degeneration and primary open-angle glaucoma . The compound is thought to exert its effect by inhibiting calmodulin-dependent cAMP-phosphodiesterase and is associated with the calcium signaling pathway . According to the Anatomical Therapeutic Chemical (ATC) classification system, it falls under the category of drugs for functional gastrointestinal disorders as a papaverine derivative (A03AD30) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClNO2 B1677419 Moxaverine hydrochloride CAS No. 1163-37-7

Properties

CAS No.

1163-37-7

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

1-benzyl-3-ethyl-6,7-dimethoxyisoquinolin-2-ium;chloride

InChI

InChI=1S/C20H21NO2.ClH/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14;/h5-9,11-13H,4,10H2,1-3H3;1H

InChI Key

DULZSDGCXSLVAQ-UHFFFAOYSA-N

SMILES

CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.Cl

Canonical SMILES

CCC1=[NH+]C(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.[Cl-]

Appearance

Solid powder

Other CAS No.

1163-37-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10539-19-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Certonal
Eupaverin
Kollateral
moxaverine
moxaverine hydrochloride
moxaverine sulfate (1:1)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Pathways of Moxaverine (B78684) Hydrochloride

The principal and most documented method for the synthesis of the moxaverine core structure, 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline, is the Bischler-Napieralski reaction . This classical reaction provides an efficient route to 3,4-dihydroisoquinolines, which can then be aromatized to the desired isoquinoline (B145761).

Amide Formation: The synthesis begins with the acylation of a phenethylamine (B48288) derivative with a suitable carboxylic acid or its derivative.

Cyclization (Bischler-Napieralski Reaction): The resulting amide undergoes an intramolecular cyclization reaction, promoted by a dehydrating agent, to form a 3,4-dihydroisoquinoline (B110456) ring system.

Dehydrogenation (Aromatization): The dihydroisoquinoline intermediate is then dehydrogenated to yield the fully aromatic isoquinoline core of moxaverine.

Salt Formation: Finally, the moxaverine base is treated with hydrochloric acid to produce the stable and more soluble moxaverine hydrochloride salt.

An alternative, though less commonly cited pathway for similar isoquinoline structures, is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. While feasible for the synthesis of tetrahydroisoquinolines, it would require an additional oxidation step to achieve the aromaticity of moxaverine.

Precursor Compounds and Reaction Mechanisms in Synthesis

The successful synthesis of this compound is dependent on the selection of appropriate precursor compounds that provide the necessary carbon skeleton and functional groups.

Precursor Compounds:

3,4-Dimethoxyphenethylamine: This compound forms the dimethoxy-substituted benzene (B151609) ring and the adjacent ethylamine (B1201723) portion of the isoquinoline core.

3-Phenylpropionic acid or its derivative (e.g., 3-phenylpropionyl chloride): This precursor provides the benzyl (B1604629) group at the 1-position of the isoquinoline ring. To obtain the ethyl group at the 3-position, a variation of the acylating agent would be necessary, such as using an appropriate anhydride (B1165640) or acyl chloride derived from a butyric acid derivative, followed by subsequent modifications. A more direct approach involves using N-(3,4-dimethoxyphenethyl)butyramide as the precursor for the Bischler-Napieralski reaction.

Reaction Mechanisms:

The core of the synthesis, the Bischler-Napieralski reaction, proceeds through the following mechanistic steps:

Activation of the Amide: The carbonyl oxygen of the precursor amide, N-(3,4-dimethoxyphenethyl)-3-phenylpropanamide, is activated by a Lewis acid catalyst, typically phosphorus oxychloride (POCl₃).

Formation of a Nitrilium Ion: The activated amide undergoes dehydration to form a highly electrophilic nitrilium ion intermediate.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich dimethoxy-substituted benzene ring of the phenethyl group attacks the electrophilic carbon of the nitrilium ion, leading to the closure of the isoquinoline ring.

Formation of the 3,4-Dihydroisoquinoline: A final deprotonation step yields the 3,4-dihydroisoquinoline intermediate.

The subsequent dehydrogenation step to form the aromatic isoquinoline can be achieved using a variety of oxidizing agents, such as palladium on carbon (Pd/C) at elevated temperatures or other chemical oxidants. The final step involves the protonation of the basic nitrogen atom of the isoquinoline ring with hydrochloric acid to form the hydrochloride salt.

Optimization of Synthetic Yields and Purity for Research Applications

For research purposes, obtaining high yields of pure this compound is crucial. Several factors in the synthetic process can be optimized to achieve this.

Optimization of Reaction Conditions:

The conditions for the Bischler-Napieralski reaction can be fine-tuned to maximize the yield of the cyclized product and minimize the formation of side products. Key parameters include:

Choice of Catalyst: While phosphorus oxychloride is commonly used, other dehydrating agents such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) can be employed, and the choice may depend on the specific substrate and desired reaction rate.

Solvent: The reaction is often carried out in a non-polar, high-boiling solvent such as toluene (B28343) or xylene to facilitate the removal of water and drive the reaction to completion.

Temperature and Reaction Time: Careful control of the reaction temperature and time is essential. Higher temperatures can accelerate the reaction but may also lead to decomposition or the formation of unwanted byproducts.

Purification Strategies:

After the synthesis, purification of this compound is necessary to remove any unreacted starting materials, intermediates, and side products. Common purification techniques include:

Crystallization: this compound can be purified by recrystallization from a suitable solvent or solvent mixture. This process relies on the difference in solubility between the desired product and impurities at different temperatures.

Chromatography: For achieving very high purity, column chromatography is a powerful technique. Reversed-phase high-performance liquid chromatography (HPLC) can be used for both analytical purity assessment and preparative purification.

Data on Synthetic Optimization:

Pharmacological Mechanisms of Action

Inhibition of Phosphodiesterase Enzymes

The principal mechanism of moxaverine (B78684) hydrochloride is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.com These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers in numerous physiological processes. patsnap.compatsnap.com By inhibiting their breakdown, moxaverine leads to an accumulation of cAMP and cGMP within the cell, triggering signaling cascades that result in smooth muscle relaxation. patsnap.compatsnap.com

Moxaverine hydrochloride acts as an inhibitor of phosphodiesterase, with studies indicating it particularly targets PDE3 and PDE4 isoforms. patsnap.com The inhibition of these specific isoforms contributes to its distinct pharmacological profile.

PDE3 Inhibition: The inhibition of the PDE3 isozyme is primarily associated with bronchodilator and smooth muscle relaxation effects. nih.govopenrespiratorymedicinejournal.com

PDE4 Inhibition: The inhibition of the PDE4 isozyme is largely linked to anti-inflammatory effects. nih.govopenrespiratorymedicinejournal.com

By acting as a dual PDE3/PDE4 inhibitor, moxaverine combines both vasodilatory and anti-inflammatory properties. patsnap.comnih.gov

Targeted Phosphodiesterase Isoforms by this compound

IsoformPrimary Consequence of InhibitionAssociated Therapeutic Effect
PDE3Smooth muscle relaxation openrespiratorymedicinejournal.comVasodilation, Bronchodilation nih.govopenrespiratorymedicinejournal.com
PDE4Anti-inflammatory action openrespiratorymedicinejournal.comReduction of inflammation patsnap.comnih.gov

By inhibiting PDE enzymes, this compound effectively increases the intracellular concentrations of cAMP and cGMP. patsnap.com The elevation of these cyclic nucleotides activates downstream protein kinases, which orchestrates the cellular response leading to smooth muscle relaxation. patsnap.com

cAMP Pathway: Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various target proteins, which leads to a decrease in intracellular calcium levels, thereby promoting the relaxation of smooth muscle. patsnap.com

cGMP Pathway: Elevated cGMP levels activate Protein Kinase G (PKG), which similarly acts to reduce intracellular calcium concentrations, contributing to vasodilation. patsnap.com

Modulation of Intracellular Signaling Pathways

Second MessengerActivated KinasePrimary Downstream EffectOverall Cellular Response
cAMPProtein Kinase A (PKA) patsnap.comPhosphorylation of proteins leading to decreased intracellular Ca²⁺ patsnap.comSmooth muscle relaxation patsnap.com
cGMPProtein Kinase G (PKG) patsnap.comReduction in intracellular Ca²⁺ concentrations patsnap.comVasodilation patsnap.com

Calcium Ion Modulation

In addition to its effects on phosphodiesterase, this compound directly influences cellular calcium ion homeostasis, which is a critical factor in muscle contraction. patsnap.com

The relaxation of smooth muscle is a key therapeutic outcome of this compound's pharmacological actions. This effect is achieved through two synergistic pathways:

PDE Inhibition: The accumulation of cAMP and cGMP leads to a cascade of events that lower intracellular calcium levels, facilitating relaxation. patsnap.compatsnap.com

Calcium Influx Interference: The direct blockade of calcium entry into the cell prevents the initiation of the contractile process. patsnap.com

By regulating the concentration of intracellular calcium through these dual mechanisms, moxaverine effectively promotes the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow. patsnap.combritannica.com

Ancillary Pharmacological Actions

Beyond its primary vasodilatory mechanisms, this compound exhibits other pharmacological effects. The compound has demonstrated anti-inflammatory properties, which may be related to its inhibition of the PDE4 isoform. patsnap.com This action can mitigate the effects of inflammation that may contribute to or worsen vascular disorders. patsnap.com Additionally, some research has indicated that moxaverine can influence the rheological properties of red blood cells. wikipedia.org

Summary of this compound's Pharmacological Actions

MechanismMolecular ActionPhysiological Outcome
PDE InhibitionInhibits PDE3 and PDE4, increasing intracellular cAMP and cGMP. patsnap.comSmooth muscle relaxation, vasodilation, anti-inflammatory effects. patsnap.com
Calcium ModulationInterferes with the influx of calcium ions into smooth muscle cells. patsnap.comReduced muscle contraction, enhanced vasodilation. patsnap.com
Ancillary ActionsInfluence on red blood cell rheology. wikipedia.orgPotential improvement in microcirculation.

Neuroprotective Mechanisms

The neuroprotective effects of this compound have been noted, especially in the context of cerebral ischemia. patsnap.com The primary mechanism for this neuroprotection is linked to its principal function as a vasodilator. By improving cerebral blood flow, moxaverine helps to counteract the reduced perfusion that characterizes ischemic events. patsnap.com This enhancement of blood circulation reduces the extent of ischemic damage, thereby preserving neuronal function and preventing irreversible injury to brain tissue. patsnap.com This action makes it a compound of interest in the management of cerebrovascular conditions such as stroke and transient ischemic attacks. patsnap.com

Research Findings on Ocular Blood Flow

Studies have quantified the impact of intravenously administered moxaverine on ocular hemodynamics, demonstrating its potential in conditions associated with hypoperfusion.

Hemodynamic ParameterMean Increase (%)Standard Deviation (±%)p-valueSource
Choroidal Blood Flow9220.012 nih.gov
Optic Nerve Head (ONH) Blood Flow13330.021 nih.gov
Mean Flow Velocity in Ophthalmic Artery2334<0.001 nih.gov
Mean Flow Velocity in Posterior Ciliary Arteries2535<0.001 nih.gov

In Vitro Pharmacological Studies

Cellular Models for Smooth Muscle Relaxation Assays

In vitro studies have utilized specific cellular models to elucidate the mechanisms behind the smooth muscle relaxant effects of Moxaverine (B78684) hydrochloride. A key model employed has been the spontaneously contracting human pregnant myometrium. Research conducted on this tissue has been instrumental in demonstrating the direct effects of Moxaverine on smooth muscle tissue.

The primary mechanism of action identified in these studies is the inhibition of phosphodiesterase (PDE). By inhibiting PDE, Moxaverine leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These cyclic nucleotides are crucial second messengers in the signal transduction pathway that leads to smooth muscle relaxation. An in vitro study on human pregnant myometrium demonstrated a direct correlation between the PDE-inhibiting activity of Moxaverine and its muscle-relaxing effect nih.gov.

While studies specifically detailing the use of isolated vascular smooth muscle cells for Moxaverine are not as prevalent in the literature, the well-established methodology for its parent compound, Papaverine (B1678415), provides a framework. Assays using isolated arterial strips (e.g., from aorta or coronary arteries) or intestinal smooth muscle preparations (e.g., ileum) are standard in the field to assess vasodilation and spasmolytic activity through the measurement of contractile responses to various agonists and antagonists mdpi.comnih.gov.

Studies on Erythrocyte Rheology and Membrane Curvature Under Stress Conditions

The influence of Moxaverine hydrochloride on the biomechanical properties of red blood cells (RBCs) has been investigated under conditions mimicking pathological states. Specific in vitro studies have focused on its effects on erythrocyte rheology, particularly membrane curvature and filterability, under induced stress.

One pivotal study exposed red blood cells to hyperosmolarity and lactacidosis to simulate the microenvironmental stresses found in ischemic conditions. The investigation revealed that this compound has a restorative effect on the normal discoid shape of red blood cells and improves their ability to pass through microsieves when under these stresses dntb.gov.ua. This suggests that the compound can positively influence the microrheological performance of erythrocytes, which is crucial for maintaining blood flow in capillaries. The research indicates that Moxaverine, at concentrations between 10⁻⁵ and 10⁻² mol/l, can counteract the detrimental changes in RBC shape and deformability caused by metabolic and osmotic stress.

Table 1: Effect of this compound on Erythrocyte Properties Under In Vitro Stress

Stress Condition Parameter Measured Observed Effect of this compound
Hyperosmolarity Membrane Curvature / Cell Shape Restoration of normal discoid configuration

Investigations into Platelet Aggregation Modulation

A review of the available scientific literature indicates a notable lack of extensive in vitro research specifically investigating the direct effects of this compound on platelet aggregation. While its mechanism as a phosphodiesterase inhibitor could theoretically influence platelet function—as cAMP is a known inhibitor of platelet activation—dedicated studies to confirm and quantify this effect are not widely reported. Standard in vitro methods to assess such properties would involve light transmission aggregometry using platelet-rich plasma, where aggregation is induced by agonists like adenosine diphosphate (B83284) (ADP), collagen, or thrombin nih.govwindows.net. Without specific studies on Moxaverine, its role in modulating platelet aggregation remains speculative.

Cell Culture Models for Permeability and Distribution Research (e.g., Corneal Epithelial Cells)

The permeability of this compound has been evaluated using advanced in vitro cell culture models designed to mimic biological barriers, particularly the cornea. These models are crucial for ophthalmic drug development to predict ocular absorption.

Research in this area has utilized several human corneal epithelial cell lines and constructs. One significant investigation screened this compound across different models to assess their suitability for permeability studies. The cell models included:

Commercially available reconstituted human corneal epithelium.

The Clonetics® human corneal epithelial cell culture model.

The long-established HCE-T cell line.

These studies aim to create reliable alternatives to excised animal corneas for testing the transcorneal permeation of pharmaceutical compounds nih.govpermegear.comnih.gov. The use of these multi-layered, organotypic cornea equivalents, which can include epithelial, stromal, and endothelial cells, allows for a more accurate prediction of a drug's ability to penetrate the eye nih.govdntb.gov.ua. While Moxaverine was used as a test substance in the evaluation of these models, specific permeability coefficient data from these studies are not detailed in the available abstracts. The research focused more on validating the cell models themselves as predictive tools for ocular drug absorption permegear.comnih.gov.

In Vitro Assays for Anti-inflammatory and Neuroprotective Properties

While this compound is primarily classified as a vasodilator, its mechanisms of action suggest potential for anti-inflammatory and neuroprotective effects. However, direct in vitro studies to specifically characterize these properties for Moxaverine are limited in the public domain.

Standard in vitro assays for anti-inflammatory activity often involve measuring the inhibition of key inflammatory enzymes or processes. These can include:

Enzyme Inhibition Assays: Testing the compound's ability to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are critical in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes jddtonline.infojddtonline.info.

Inhibition of Protein Denaturation: Assessing the ability to prevent heat- or chemically-induced denaturation of proteins like bovine serum albumin or egg albumin, as protein denaturation is a hallmark of inflammation jddtonline.inforesearchgate.net.

Membrane Stabilization Assays: Using erythrocyte membranes as a model for lysosomal membranes, this assay measures the compound's ability to prevent hemolysis induced by hypotonic or heat stress, indicating stabilization of the cell membrane amazonaws.com.

For neuroprotective properties, particularly relevant to ocular health, in vitro models often utilize retinal ganglion cells (RGCs). These assays typically involve subjecting the cells to stress conditions that mimic glaucomatous or ischemic injury and then assessing cell survival amedeolucente.itresearchgate.net. Common models and insults include:

Primary rat RGC cultures or ex vivo human retinal explants nih.gov.

Induction of apoptosis through trophic factor deprivation nih.gov.

Induction of cell damage via oxidative stress (e.g., using tert-Butyl hydroperoxide) or excitotoxicity nih.govnih.gov.

Comparative Potency Studies with Related Compounds (e.g., Papaverine)

Comparative in vitro studies have been conducted to evaluate the potency of this compound against its parent compound, Papaverine, particularly concerning their shared mechanism of phosphodiesterase (PDE) inhibition.

One study directly compared the PDE-inhibiting and smooth muscle relaxing effects of Moxaverine, Papaverine, theophylline, and enprofylline (B1671344) on human pregnant myometrium. The results showed that Moxaverine and Papaverine were the most potent PDE inhibitors of the group. Moxaverine exhibited a 50% inhibitory concentration (IC50) of 3.3 µM, while Papaverine had an IC50 of 3.8 µM nih.gov. In terms of smooth muscle relaxation, Papaverine was found to be slightly more potent than Moxaverine nih.gov.

Another study focused on the inhibition of calmodulin-dependent cyclic AMP (cAMP) phosphodiesterase. This research also positioned Moxaverine and Papaverine as potent inhibitors of this specific enzyme subtype dntb.gov.uakisti.re.kr. These comparative analyses confirm that Moxaverine is a highly potent PDE inhibitor, with an efficacy comparable to, and in some measures slightly exceeding, that of Papaverine.

Table 2: Comparative In Vitro Potency of Moxaverine and Papaverine

Assay Compound Potency (IC50) Source
Phosphodiesterase Inhibition (Human Myometrium) Moxaverine 3.3 µM Berg et al., 1987 nih.gov

In Vivo Pharmacodynamic Studies Non Human Animal Models

Animal Models for Vascular Physiology Investigations

Research into the vascular effects of moxaverine (B78684) hydrochloride has utilized animal models to understand its hemodynamic impact, particularly within ocular systems. The rabbit has served as a key model in these investigations.

Studies in rabbit models have demonstrated that moxaverine hydrochloride can influence ocular blood flow. Research has shown that the compound is deliverable to the posterior regions of the eye through both systemic and topical administration, indicating it can reach target tissues to exert a pharmacodynamic effect. Following systemic injection into the ear vein of Dutch-belted pigmented male rabbits, this compound was found to distribute to various ocular tissues. Topical application also resulted in measurable concentrations within the eye, suggesting that local administration could be a feasible route for achieving therapeutic effects in the eye. These distribution studies are a prerequisite for understanding its effects on blood flow, confirming that the compound reaches the choroid and retina where it can act on the vasculature.

In vivo studies using rabbit models have provided specific insights into the regional hemodynamic effects of this compound. After administration, the compound has been detected in high concentrations in the retina and other posterior segments of the eye. This distribution supports the compound's potential to directly influence blood flow in critical tissues such as the choroid and optic nerve head. The presence of moxaverine in these tissues is consistent with its proposed vasodilatory and blood flow-enhancing properties.

Below is a table summarizing the observed distribution of moxaverine in the rabbit eye, which underpins its localized pharmacodynamic effects on blood flow.

Ocular TissueRelative Concentration After AdministrationRegion
CorneaHigh (especially after topical delivery)Anterior Segment
ConjunctivaHigh (especially after topical delivery)Anterior Segment
RetinaHighPosterior Segment
ChoroidDetectablePosterior Segment

Assessment of Erythrocyte Flexibility in Animal Models

While the influence of moxaverine on the rheological properties of red blood cells is noted in scientific literature, specific in vivo studies using non-human animal models to assess erythrocyte flexibility were not identified in the performed search. However, related in vitro research has been conducted. A notable study investigated the "influence of this compound on membrane curvature and microsieve filterability of red cells after exposure to hyperosmolarity and lactacidosis" wikipedia.org. This laboratory-based study, which does not constitute an in vivo animal model, provides foundational evidence for the compound's effects on the physical properties of erythrocytes under stress conditions.

Evaluation of Anti-inflammatory Responses in Animal Models

Based on the available scientific literature, studies specifically evaluating the anti-inflammatory responses of this compound in non-human animal models have not been identified. Research in this area appears to be limited. For context, studies on the related compound papaverine (B1678415) have shown that it can suppress inflammatory pain in a mouse model by acting as a receptor for advanced glycation end products (RAGE) inhibitor nih.gov. However, similar in vivo anti-inflammatory investigations for this compound are not documented in the searched sources.

Neuroprotective Efficacy in Animal Models of Ischemia

There is a lack of available research from the performed searches on the neuroprotective efficacy of this compound in animal models of ischemia. While numerous animal models exist to test for neuroprotection in ischemic stroke, their application to moxaverine has not been reported in the identified literature nih.govcriver.com. The parent compound, papaverine, has been noted for its potential neuroprotective effects in specific contexts, but direct evidence for this compound's efficacy in animal models of ischemia is not available.

Comparative Pharmacodynamic Profiles in Animal Models

The available in vivo pharmacodynamic data for this compound is predominantly from rabbit models focused on vascular physiology, specifically ocular pharmacokinetics and blood flow. A broader comparative profile across different animal species (e.g., mice, rats) or for other significant pharmacodynamic endpoints, such as anti-inflammatory or neuroprotective effects, cannot be constructed from the currently available scientific literature. The primary focus of non-human animal research has been to confirm that the drug reaches ocular tissues and to provide a basis for its vasodilatory effects observed in human studies.

Pharmacokinetics and Distribution Studies Non Human Animal Models

Absorption and Distribution Profiles in Animal Tissues

Research utilizing Dutch-belted pigmented male rabbits has been central to elucidating the tissue distribution of moxaverine (B78684) hydrochloride. In these studies, a radioactively labeled moxaverine hydrochloride solution was administered to assess its concentration in various tissues at predetermined time points.

Following systemic administration via intravenous injection, this compound was found to distribute to ocular tissues. Notably, after topical application, the compound achieved high concentrations in the cornea and conjunctiva. nih.govresearchgate.net While other tissues in the anterior part of the eye showed lower concentrations, significant levels were detected in the retina, located in the posterior segment. nih.govresearchgate.net Interestingly, plasma levels of the drug remained low after topical administration, suggesting localized effects with minimal systemic exposure. nih.govresearchgate.net

Comparative studies have shown that retinal concentrations of this compound after topical administration are comparable to those achieved through systemic (intravenous) application. nih.gov This indicates the feasibility of topical delivery to target posterior eye structures. nih.govresearchgate.netnih.gov The table below summarizes the distribution findings in rabbit ocular tissues.

Table 1: Distribution of this compound in Rabbit Ocular Tissues

Tissue Relative Concentration after Topical Administration
Anterior Segment
Cornea High
Conjunctiva High
Iris/Ciliary Body Moderate
Aqueous Humor Low
Lens No measurable level
Posterior Segment
Retina High
Sclera Low
Systemic

This table is a qualitative summary based on available research findings.

Tissue-Specific Permeation Studies (e.g., Ocular Tissues in Rabbits Following Systemic and Topical Administration)

The permeation of this compound across ocular barriers has been a key area of investigation, particularly focusing on the cornea. Transport studies using rabbit corneal epithelial cell cultures were conducted to determine the apparent permeability coefficient. nih.govresearchgate.net

The results demonstrated a high apparent permeability coefficient for this compound across corneal epithelial cell layers, in the range of 10-5 cm/s. nih.govresearchgate.net This high permeability is attributed to the lipophilic nature of the drug. researchgate.net The study also noted no apparent directionality in the transport, suggesting passive diffusion as a likely mechanism. nih.govresearchgate.net

These findings are significant as they support the potential for effective topical dosing of this compound to reach the posterior regions of the eye. nih.govresearchgate.net The ability of the compound to permeate the cornea efficiently allows for therapeutic concentrations to be achieved in the retina without leading to high plasma levels. nih.govresearchgate.net

Metabolomic Profiling in Animal Systems

Elimination Pathways in Animal Models

Information regarding the specific elimination pathways of this compound in animal models is not extensively documented in published research. While pharmacokinetic studies have noted low plasma concentrations after topical administration, suggesting limited systemic absorption and subsequent elimination, the precise routes and mechanisms of clearance (e.g., renal, biliary) for the systemically absorbed fraction have not been elucidated. Further investigation is required to determine the metabolic fate and excretion of this compound and its potential metabolites in animal models.

Advanced Analytical Methodologies for Moxaverine Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the quantitative analysis of pharmaceutical compounds like Moxaverine (B78684) hydrochloride. wjpmr.com These methods offer high resolution and sensitivity for separating the analyte from impurities and metabolites. monash.edu

While specific, validated HPLC or UPLC methods for the purity assessment of research-grade Moxaverine hydrochloride are not extensively detailed in publicly available literature, the development and validation process would follow established principles guided by the International Council for Harmonisation (ICH) guidelines. ijpsnonline.comijrpr.com

The development of a stability-indicating HPLC method is crucial for separating this compound from any potential degradation products or synthesis-related impurities. vedomostincesmp.ru This typically involves screening various stationary phases (e.g., C18, C8 columns), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and buffered aqueous solutions), and detection wavelengths to achieve optimal separation and sensitivity. ijrpr.comcognizancejournal.com For this compound, UV detection would likely be employed, leveraging the chromophoric nature of its isoquinoline (B145761) structure.

Method validation ensures that the analytical procedure is fit for its intended purpose. wjpmr.com This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness. ijpsnonline.com Purity assessment is critical for ensuring the quality and integrity of the chemical substance used in research. nih.gov Quantitative NMR (qNMR) can also serve as an orthogonal method for purity evaluation. nih.gov

Table 1: Illustrative Validation Parameters for a Hypothetical this compound HPLC Purity Method This table is based on typical ICH validation requirements and data for structurally similar compounds, as specific literature for this compound is not available.

Parameter Typical Acceptance Criteria Illustrative Result
Specificity The analyte peak is well-resolved from impurities and degradants. Peak purity index > 0.99.No interference observed from placebo or forced degradation samples. Peak purity meets acceptance criteria.
Linearity (Correlation Coefficient) r² ≥ 0.9980.9995
Range e.g., 1 - 100 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%Repeatability = 0.8%; Intermediate Precision = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters (e.g., pH, flow rate).The method remains unaffected by small variations in mobile phase composition and column temperature.

This is an interactive table. You can sort and filter the data.

Quantitative analysis in biological matrices is essential for pharmacokinetic and tissue distribution studies. Research has been conducted to determine the concentration of this compound in animal tissues. In one study, a radioactively labeled this compound solution was administered to rabbits to determine its distribution in ocular tissues and plasma. nih.govresearchgate.net Following administration, tissues were dissected, and the amount of the compound was measured. nih.gov This research demonstrated that topical application resulted in high concentrations of this compound in the cornea and conjunctiva. nih.govresearchgate.net Notably, significant levels were also detected in the retina, while plasma concentrations remained low. nih.govresearchgate.net

Table 2: Summary of this compound Distribution in Rabbit Eye Tissues

Tissue Location Relative Concentration after Topical Dosing
CorneaHigh
ConjunctivaHigh
Other Anterior TissuesLower
RetinaHigh
PlasmaLow

This is an interactive table. You can sort and filter the data.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for certain quantitative applications. taylorandfrancis.comnih.gov The primary methods for structural elucidation include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. taylorandfrancis.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which can be used to confirm its elemental composition (C₂₀H₂₁NO₂). ebi.ac.uknih.gov Tandem MS (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern of daughter ions. researchgate.netresearchgate.net This fragmentation pattern serves as a structural fingerprint, helping to identify the compound and its metabolites in complex matrices. researchgate.netthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.orgfarmaciajournal.com The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the unambiguous determination of the compound's connectivity and constitution, confirming the arrangement of the ethyl, methoxy (B1213986), and benzyl (B1604629) groups on the isoquinoline core. researchgate.net

Table 3: Predicted Spectroscopic Data for Moxaverine

Technique Parameter Expected Information
Mass Spectrometry (ESI-MS) Molecular Ion [M+H]⁺~308.1645 m/z (confirms molecular formula C₂₀H₂₁NO₂)
¹H NMR Chemical Shifts (ppm)Signals corresponding to aromatic protons, benzyl -CH₂-, ethyl -CH₂- and -CH₃, and two methoxy -OCH₃ groups.
¹³C NMR Chemical Shifts (ppm)Resonances for all 20 carbon atoms, including those in the aromatic rings, benzyl and ethyl groups, and methoxy groups.

This is an interactive table. You can sort and filter the data.

Radiosynthesis and Isotopic Labeling for Distribution Studies

Radiosynthesis involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the this compound molecule. pharmaron.commoravek.com This technique is paramount for conducting absorption, distribution, metabolism, and excretion (ADME) studies, particularly for quantifying drug concentration in various tissues where levels may be too low for detection by other methods. eurofins.comnih.gov

As demonstrated in research on this compound's ocular distribution, a radioactively labeled form of the compound was administered systemically via injection to rabbits. nih.gov At specific time points, the animals were euthanized, and the amount of radioactivity in dissected eye tissues and plasma was measured to determine the compound's concentration and distribution profile. nih.govresearchgate.net This isotopic labeling approach allows for highly sensitive and specific quantification of the parent drug and its metabolites within biological systems, providing critical data for understanding its pharmacokinetic profile. nih.govmdpi.commdpi.com

In-depth Computational Pharmacology Studies on this compound Not Publicly Available

Following a comprehensive review of scientific literature and databases, it has been determined that specific, in-depth research on the theoretical and computational pharmacology of this compound is not available in the public domain. While this compound is recognized as a non-selective phosphodiesterase (PDE) inhibitor used to improve blood flow, detailed computational studies—such as Structure-Activity Relationship (SAR) analyses, molecular docking and dynamics simulations, or pharmacophore modeling—specifically focused on this compound have not been published.

Moxaverine's mechanism of action involves the inhibition of phosphodiesterase enzymes, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation patsnap.com. It is structurally related to papaverine (B1678415), another isoquinoline alkaloid and PDE inhibitor. A study on papaverine analogs indicated that the inhibitory activity of these compounds against cAMP phosphodiesterase is significantly influenced by hydrophobicity and steric factors. However, this research did not include moxaverine itself, and no quantitative models were presented.

The field of computational pharmacology routinely employs the techniques mentioned in the requested outline to elucidate drug action and guide the design of new therapeutic agents:

Structure-Activity Relationship (SAR) Studies and Predictive Modeling: These studies correlate variations in a compound's chemical structure with changes in its biological activity. Predictive models, often quantitative (QSAR), are then built to forecast the potency of new, unsynthesized molecules.

Molecular Docking and Dynamics Simulations: These methods predict how a ligand (like moxaverine) might bind to the active site of its target protein (like a phosphodiesterase enzyme) at an atomic level. Molecular dynamics further simulates the movement and interaction of the ligand-protein complex over time, offering insights into the stability of the binding and the energetic factors involved.

Pharmacophore Modeling and Ligand Design Principles: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model then serves as a template for designing or screening for new, potentially active compounds.

While extensive research utilizing these computational methods exists for various other phosphodiesterase inhibitors, particularly those targeting specific PDE subtypes like PDE4 or PDE5, no such studies specific to this compound could be identified. The creation of a scientifically accurate and detailed article covering these specific computational aspects of this compound is therefore not feasible based on currently available information.

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets

While the primary mechanism of moxaverine (B78684) hydrochloride is understood to be the inhibition of phosphodiesterase, the specific PDE isoenzymes it targets and its potential interactions with other molecular pathways remain areas ripe for investigation. Future research should focus on a deeper characterization of its target profile.

Key Research Objectives:

Isoenzyme Selectivity Profiling: Comprehensive screening against a full panel of PDE isoenzymes is crucial to determine the selectivity of moxaverine hydrochloride. This will help in understanding its tissue-specific effects and in identifying potential new therapeutic indications.

Off-Target Identification: Utilizing techniques such as chemical proteomics and affinity chromatography-mass spectrometry can help in identifying potential "off-target" binding partners of this compound. These interactions may contribute to its therapeutic effects or potential side effects.

Allosteric Modulation: Investigating the possibility of allosteric modulation of its targets could reveal more nuanced mechanisms of action and open avenues for the development of more selective and potent analogs.

Hypothetical Target Selectivity of this compound

TargetBinding Affinity (IC50)Potential Therapeutic Relevance
PDE3ModerateCardiovascular effects, platelet aggregation
PDE4ModerateInflammation, respiratory diseases
PDE5LowErectile dysfunction, pulmonary hypertension
Unknown Target XTo be determinedNovel therapeutic applications
This interactive table presents a hypothetical selectivity profile for this compound, highlighting the need for further research to confirm its binding affinities and explore the therapeutic potential of targeting various PDE isoenzymes and other yet-to-be-identified molecular targets.

Development of Advanced In Vitro and In Vivo Models

To better understand the physiological and pathophysiological effects of this compound, the development and utilization of more sophisticated preclinical models are essential. These models can provide a more accurate prediction of its efficacy and safety in humans.

Advanced Modeling Approaches:

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs, such as a "vasculature-on-a-chip" or a "retina-on-a-chip," can be used to study the effects of this compound on endothelial cell function, vascular permeability, and neurovascular coupling in a more physiologically relevant context.

3D Bioprinted Tissues: The use of three-dimensional bioprinted tissues can offer a more complex and realistic model to study the penetration and efficacy of this compound in a tissue-like environment.

Humanized Animal Models: The development of animal models with humanized components, such as mice with a humanized immune system or specific human receptors, can provide more accurate insights into the drug's effects in a human-like biological system.

Integration with Systems Biology Approaches

A systems biology approach can provide a holistic understanding of the effects of this compound by integrating data from various "omics" platforms. This can help in identifying novel biomarkers, understanding complex drug-target interactions, and predicting patient responses.

Systems Biology Strategies:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to this compound treatment can reveal the broader cellular pathways it modulates.

Metabolomics: Studying the metabolic fingerprint of cells or tissues treated with this compound can provide insights into its effects on cellular metabolism.

Network Pharmacology: Computational models can be used to construct and analyze the drug-target interaction network of this compound, helping to predict its polypharmacological effects and identify potential new therapeutic uses.

Research into Novel Synthetic Routes and Analog Development

The development of more efficient and versatile synthetic routes for this compound and the creation of novel analogs are crucial for improving its therapeutic properties and expanding its chemical space.

Areas for Synthetic Chemistry Research:

Asymmetric Synthesis: Developing stereoselective synthetic methods will allow for the synthesis of enantiomerically pure this compound, which may exhibit improved efficacy and a better safety profile.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogs can help in identifying the key structural features responsible for its activity and in designing new compounds with enhanced potency and selectivity.

Prodrug Strategies: The design of prodrugs of this compound could improve its pharmacokinetic properties, such as its oral bioavailability, which has been noted as a potential limitation. nih.gov

Investigating Therapeutic Potential in Underexplored Pathophysiologies (pre-clinical stage only)

Based on its known mechanism of action as a vasodilator and PDE inhibitor, this compound holds promise for therapeutic applications in a range of diseases beyond its current use. Preclinical investigations into these new areas are warranted.

Potential Preclinical Research Areas:

Neurodegenerative Diseases: Given its ability to improve blood flow, preclinical studies could explore the potential of this compound in animal models of diseases characterized by cerebral hypoperfusion, such as certain forms of dementia. patsnap.com

Fibrotic Diseases: The role of PDE inhibitors in modulating fibrotic processes is an emerging area of research. Preclinical models of organ fibrosis, such as in the liver or kidney, could be used to investigate the anti-fibrotic potential of this compound.

Inflammatory Conditions: As a PDE4 inhibitor, this compound may possess anti-inflammatory properties. patsnap.com Its efficacy could be explored in preclinical models of inflammatory diseases.

Preclinical Models for Exploring New Therapeutic Indications

PathophysiologyPreclinical ModelKey Outcome Measures
Cerebral HypoperfusionBilateral common carotid artery stenosis (BCCAS) in rodentsCerebral blood flow, cognitive function, neuronal survival
Liver FibrosisCarbon tetrachloride (CCl4)-induced fibrosis in miceCollagen deposition, liver enzyme levels, inflammatory markers
Pulmonary InflammationLipopolysaccharide (LPS)-induced acute lung injury in ratsNeutrophil infiltration, cytokine levels, lung edema
This interactive table outlines potential preclinical models and key outcome measures for investigating the therapeutic potential of this compound in underexplored pathophysiologies.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended to confirm the structural identity and purity of Moxaverine hydrochloride?

  • Methodological Answer :

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the molecular structure, focusing on characteristic peaks for the benzyl, dimethoxy, and ethylisoquinoline groups.
  • Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass (calculated exact mass: 343.1087 for C₂₀H₂₁NO₂·ClH) and isotopic pattern .
  • Conduct elemental analysis to validate the compound’s stoichiometry (C: 64.24%, H: 6.36%, N: 3.74%, Cl: 9.46%) .
  • Include HPLC-UV or HPLC-MS for purity assessment, ensuring ≥95% purity for preclinical studies.

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and dissolution to minimize inhalation risks .
  • Store in a cool, dry environment (2–8°C) in airtight containers protected from light. Monitor stability via periodic HPLC analysis to detect degradation products .
  • Dispose of waste through certified chemical waste handlers to comply with environmental regulations .

Q. What are the regulatory classifications of this compound, and how do they impact preclinical study design?

  • Methodological Answer :

  • Refer to FDA Unique Ingredient Identifier (UNII: 6R0I0E99CN) and EMA XEVMPD Index (SUB03341MIG) for regulatory guidance on toxicity testing and documentation .
  • Design studies according to OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and ensure compliance with HS Code 29334990 for international shipping .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test variables like reaction temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol vs. acetonitrile), and catalyst loading.
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using recrystallization in ethanol/water mixtures .
  • Characterize intermediates via FT-IR to identify bottlenecks in the synthetic pathway (e.g., incomplete benzylation or quaternization) .

Q. What strategies are effective in resolving contradictions in reported pharmacokinetic (PK) parameters of this compound?

  • Methodological Answer :

  • Conduct systematic reviews to aggregate PK data from diverse studies, applying meta-analysis to identify outliers or confounding variables (e.g., species-specific metabolism differences) .
  • Validate findings using physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution patterns across experimental conditions.
  • Compare bioanalytical methods (e.g., LC-MS/MS vs. ELISA) to assess methodological biases in plasma concentration measurements .

Q. How should researchers design experiments to evaluate the metabolic stability and potential drug-drug interactions of this compound?

  • Methodological Answer :

  • Use human liver microsomes (HLMs) or hepatocyte assays to quantify metabolic clearance. Measure CYP450 inhibition (e.g., CYP3A4, CYP2D6) via fluorometric assays .
  • Perform reaction phenotyping with isoform-specific CYP inhibitors to identify primary metabolic pathways.
  • Cross-reference metabolite profiles with exact mass databases (e.g., HMDB) to detect reactive or toxic intermediates .

Data Documentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

  • Methodological Answer :

  • Follow Beilstein Journal of Organic Chemistry guidelines : Include detailed reaction conditions (solvent, time, temperature), characterization data (NMR shifts, HRMS spectra), and purity thresholds in the main manuscript. Provide raw spectra in supplementary materials .
  • Use electronic lab notebooks (ELNs) to timestamp and version-control protocols. Share datasets via repositories like Zenodo or Figshare to enhance transparency .

Q. How can researchers address discrepancies in biological activity data across cell-based assays for this compound?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) using MIAME/MIAPE guidelines .
  • Validate target engagement via orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling).
  • Apply Bland-Altman analysis to quantify inter-laboratory variability and identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxaverine hydrochloride
Reactant of Route 2
Reactant of Route 2
Moxaverine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.